

Application Notes & Protocols for LC-MS/MS Analysis of Ampelopsin G

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G, a dihydroflavonol, is a potent bioactive compound found in various medicinal plants. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects, have garnered significant interest within the scientific community. Accurate and sensitive quantification of Ampelopsin G in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analysis of Ampelopsin G using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of **Ampelopsin G**.

Table 1: Mass Spectrometry Parameters for **Ampelopsin G** Analysis



| Parameter | Value | Reference |
|-----------------------|--|-----------|
| Ionization Mode | Electrospray Ionization (ESI), Negative | [1] |
| Precursor Ion (m/z) | 319.0 | [1] |
| Product Ion (m/z) | 193.0 | [1] |
| Collision Energy (eV) | 25 | [1] |
| Dwell Time (ms) | 300 | [2] |

Table 2: Chromatographic Conditions for Ampelopsin G Separation

| Parameter | Condition | Reference | |
|--------------------|---|-----------|--|
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 μm) | [1] | |
| Mobile Phase A | Water with 0.1% Formic Acid | [1] | |
| Mobile Phase B | Acetonitrile | [1] | |
| Gradient | Isocratic (e.g., 15:85, v/v, A:B) or Gradient | [1] | |
| Flow Rate | 0.4 mL/min | [1] | |
| Column Temperature | 35 °C | [1] | |
| Injection Volume | 5 μL | [3] | |

Table 3: Pharmacokinetic Parameters of Ampelopsin G (Dihydromyricetin) in Rats



| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) | Reference |
|---------------------------------|--------------------------|-----------------|-----------|
| Cmax (ng/mL) | 165.67 ± 16.35 | 21.63 ± 3.62 | [4] |
| Tmax (h) | - | 2.67 | [4] |
| t1/2 (h) | 2.05 ± 0.52 | 3.70 ± 0.99 | [4] |
| AUC(0-t) (ng·h/mL) | 410.73 ± 78.12 | 164.97 ± 41.76 | [4] |
| Absolute Bioavailability (%) | - | 4.02 | [4] |

Experimental Protocols Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ampelopsin G reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound not present in the sample) in methanol.
- Working IS Solution: Dilute the IS stock solution with methanol to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Plasma)

This protocol is adapted for the analysis of **Ampelopsin G** in plasma samples, a common matrix for pharmacokinetic studies.

- Thawing: Thaw frozen plasma samples at room temperature.
- Aliquoting: Pipette 100 μL of the plasma sample into a clean microcentrifuge tube.



- Internal Standard Spiking: Add a specific volume (e.g., 10 μ L) of the working IS solution to each plasma sample, except for the blank samples.
- Protein Precipitation: Add 300 μ L of ice-cold acetonitrile to each tube to precipitate plasma proteins.
- Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40
 °C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the initial mobile phase composition.
- Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
- Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

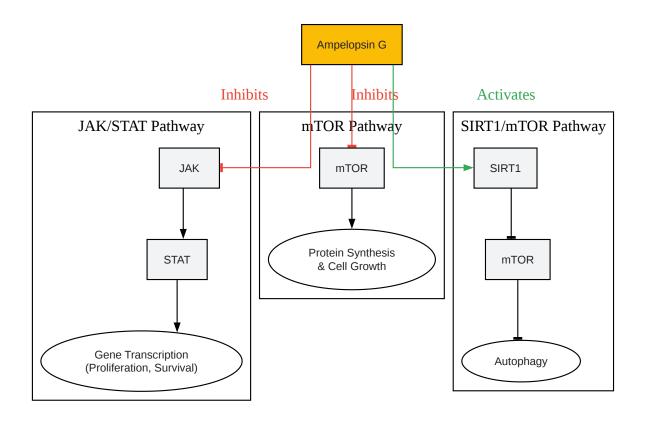
LC-MS/MS Analysis

- System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
- Method Setup: Set up the LC and MS parameters as detailed in Tables 1 and 2. The Multiple Reaction Monitoring (MRM) mode should be used for quantification.
- Sequence Run: Create a sequence including blank samples, calibration standards, quality control (QC) samples, and the unknown samples.
- Data Acquisition: Inject the samples and acquire the data.

Visualizations Signaling Pathways



Ampelopsin G has been reported to modulate several key signaling pathways involved in cellular processes like growth, proliferation, and apoptosis.[5]



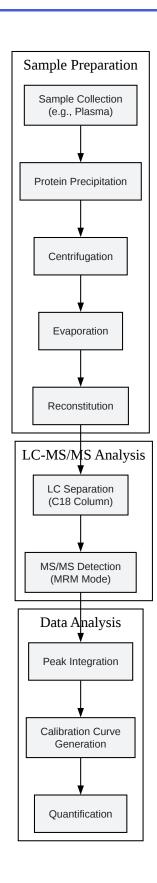
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Modulation of Key Signaling Pathways by Ampelopsin G.

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of **Ampelopsin G** from sample collection to data analysis.





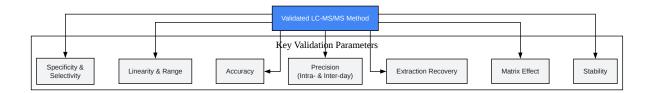
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General Workflow for LC-MS/MS Analysis of **Ampelopsin G**.



Logical Relationship of Method Validation

A robust LC-MS/MS method requires thorough validation to ensure reliable and reproducible results. The following diagram outlines the key parameters for method validation.



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Core Parameters for LC-MS/MS Method Validation.

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